4-tert-Butyl-N'-hydroxy-benzamidine
Description
Contextualization of N'-Hydroxybenzamidines in Contemporary Chemical Research
N'-hydroxybenzamidines are a class of organic compounds that have garnered considerable attention in recent years, particularly within the field of medicinal chemistry. This scaffold is recognized as a valuable pharmacophore, a key structural component responsible for a drug's biological activity. Notably, N'-hydroxybenzamidine derivatives have been identified as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a crucial target in cancer immunotherapy. The ability of the N'-hydroxyamidine group to chelate metal ions and participate in hydrogen bonding interactions makes it a versatile functionality for designing enzyme inhibitors and other bioactive molecules. The exploration of various substituents on the benzamidine (B55565) ring allows for the fine-tuning of their biological and physicochemical properties.
Significance of the 4-tert-Butyl Moiety in Advanced Organic Chemistry
The tert-butyl group, a bulky and lipophilic substituent, plays a multifaceted role in the design of organic molecules. Its significant steric hindrance can influence the conformation of a molecule, protect adjacent functional groups from unwanted reactions, and control the regioselectivity of chemical transformations. In medicinal chemistry, the introduction of a tert-butyl group can enhance a compound's metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov Furthermore, its lipophilicity can improve a molecule's ability to cross biological membranes, a critical factor for drug efficacy. The 4-tert-butylphenyl group, in particular, is a common structural motif in a variety of commercial products and pharmacologically active compounds.
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-tert-butyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3,(H2,12,13) |
InChI Key |
QUCZBZUPJKDIRP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Advancements
Historical and Classical Approaches to N'-Hydroxybenzamidine Synthesis
The history of amidoximes dates back to 1873, when Lossen and Schifferdecker reported the synthesis of the first compound in this class, formaldoxime. tandfonline.com A decade later, in 1884, Tiemann and Krüger were instrumental in elucidating the structural formula of the functional group, naming it "amidoxime." acs.org They successfully synthesized benzamidoxime (B57231) through the reaction of benzonitrile (B105546) with hydroxylamine (B1172632), establishing a foundational method that remains relevant today. acs.org
The classical and most widely adopted approach for synthesizing N'-hydroxybenzamidines involves the direct nucleophilic addition of hydroxylamine to a nitrile precursor. tandfonline.com Historically, this reaction is performed by treating the nitrile with hydroxylamine hydrochloride in the presence of a base. Common bases include inorganic carbonates like sodium carbonate or hydroxides such as sodium hydroxide (B78521), often in a solvent system comprising an alcohol and water. tandfonline.comnih.gov While effective, these classical methods can be hampered by side reactions, notably the formation of amide impurities, which can arise from the decomposition of hydroxylamine or hydrolysis of the starting nitrile under the reaction conditions. tandfonline.comresearchgate.net
Targeted Synthesis of 4-tert-Butyl-N'-hydroxy-benzamidine
The synthesis of this compound is most efficiently achieved by starting from its corresponding nitrile, 4-tert-butylbenzonitrile (B1266226). Several protocols have been established, varying in their choice of base, solvent, and reaction temperature.
The addition of hydroxylamine to 4-tert-butylbenzonitrile is the most direct and common synthetic route. The reaction conditions can be tuned to optimize yield and purity.
Classical Reflux Protocol: A widely used method involves refluxing a mixture of 4-tert-butylbenzonitrile, hydroxylamine hydrochloride, and a base like sodium carbonate in a mixed solvent system of ethanol (B145695) and water. nih.gov This approach ensures the reaction proceeds to completion but requires significant energy input.
Room Temperature Protocol: More recent methodologies emphasize greener conditions. One such protocol involves stirring the nitrile with hydroxylamine hydrochloride and an organic base, such as triethylamine (B128534), in water at room temperature. researchgate.nettandfonline.com This method is noted for its high efficiency, simplified work-up, and avoidance of heating. tandfonline.com
Alternative Base/Solvent System: For specific applications, other base and solvent combinations can be employed. For instance, using a strong base like potassium tert-butoxide (KOtBu) in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively convert nitriles to their corresponding amidoximes. turkjps.org
Table 1: Comparison of Direct Amidoximation Protocols for Aryl Nitriles
| Protocol Type | Key Reagents | Solvent | Temperature | Typical Duration | Reference |
|---|---|---|---|---|---|
| Classical Reflux | Hydroxylamine HCl, Sodium Carbonate | Ethanol/Water | Reflux | ~3 hours | nih.gov |
| Green (Room Temp) | Hydroxylamine HCl, Triethylamine | Water | Room Temperature | ~6 hours | researchgate.nettandfonline.com |
| Alternative Base | Hydroxylamine HCl, Potassium tert-Butoxide | DMSO | Room Temperature | Variable | turkjps.org |
While the nitrile-based route is dominant, the synthesis of amidoximes from other precursors is conceptually possible, though less common for primary amidoximes like this compound. One-pot methods have been developed for synthesizing N-substituted amidoximes starting from carboxylic acids or amides. rsc.org These reactions often utilize an activating agent, such as a triphenylphosphine-iodine system, to facilitate the conversion. rsc.org Applying such a method to produce a primary amidoxime (B1450833) would theoretically require using ammonia (B1221849) as the nitrogen source, a modification that is not widely documented. Therefore, precursors like 4-tert-butylbenzoic acid or 4-tert-butylbenzamide (B1266068) are not typically used for the direct synthesis of the target compound.
The formation of amidoximes from nitriles is primarily a base-promoted reaction rather than a catalytically driven one. The bases used, such as sodium carbonate or triethylamine, are consumed stoichiometrically in the reaction to neutralize the hydrochloride salt of hydroxylamine and to facilitate the nucleophilic attack. tandfonline.comnih.govresearchgate.net
It is important to distinguish this from other related transformations. For example, true catalytic systems, often employing metals like palladium or rhodium, are well-established for the subsequent reduction of amidoximes to their corresponding amidines. nih.govacs.orggoogle.com However, the literature on sub-stoichiometric catalysis for the initial formation of N'-hydroxybenzamidines from nitriles is limited, and the process remains dominated by base-promoted protocols.
Green Chemistry Principles and Sustainable Synthesis of Amidoxime Derivatives
In recent years, the principles of green chemistry have been applied to the synthesis of arylamidoximes to develop more sustainable and environmentally benign processes. researchgate.nettandfonline.com This represents a significant advancement over classical methods that often rely on organic solvents and elevated temperatures.
Key sustainable improvements include:
Aqueous Synthesis: The use of water as the reaction solvent is a cornerstone of green amidoxime synthesis. tandfonline.com It replaces volatile organic compounds (VOCs) like ethanol, enhancing the safety profile and reducing the environmental impact of the process.
Energy Conservation: Conducting the synthesis at room temperature offers substantial energy savings compared to traditional reflux methods, lowering both costs and the carbon footprint of the reaction. researchgate.net
Simplified Work-up: Aqueous-based syntheses can simplify product isolation. In many cases, the amidoxime product precipitates directly from the reaction mixture and can be collected by simple filtration, minimizing the need for large volumes of organic solvents for extraction. tandfonline.com
Table 2: Comparison of Classical vs. Green Synthesis Approaches for Arylamidoximes
| Parameter | Classical Approach | Green Approach |
|---|---|---|
| Solvent | Organic (e.g., Ethanol) or Alcohol/Water mixture | Water |
| Temperature | Elevated / Reflux | Room Temperature |
| Energy Consumption | High | Low |
| Work-up | Often requires solvent removal and extraction | Simplified, often by direct filtration |
Purification and Isolation Techniques for this compound
After synthesis, obtaining pure this compound requires effective isolation and purification. The choice of technique depends on the reaction medium and the nature of any impurities.
Filtration and Washing: When the product precipitates from the reaction mixture, as is common in aqueous preparations, it can be isolated by vacuum filtration. The collected solid is typically washed with water to remove residual salts and water-soluble impurities, followed by drying. tandfonline.com
Solvent Extraction: If the product remains dissolved in the reaction solvent, a liquid-liquid extraction is employed. The crude reaction mixture is typically partitioned between water and an immiscible organic solvent, such as ethyl acetate. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. nih.gov
Recrystallization: This is a powerful technique for purifying the crude solid product. The solid is dissolved in a minimum amount of a hot solvent, such as ethanol, and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. tandfonline.com
Column Chromatography: For separating the target compound from closely related impurities, silica (B1680970) gel column chromatography is a highly effective method. The crude mixture is loaded onto a silica column and eluted with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to separate the components based on their polarity. nih.gov
Chemical Reactivity and Mechanistic Investigations
General Reaction Manifolds of N'-Hydroxybenzamidines
N'-Hydroxybenzamidines, also known as amidoximes, are versatile chemical intermediates that exhibit a rich and varied reactivity profile. Their chemical behavior is characterized by the presence of both a nucleophilic amino group and a hydroxylamino moiety, making them capable of participating in a wide array of chemical transformations.
The primary reaction manifolds for N'-hydroxybenzamidines include:
Acylation and Sulfonylation: The hydroxyl and amino groups of the amidoxime (B1450833) functionality can be readily acylated or sulfonylated to form O-acyl, N-acyl, or N,O-diacyl derivatives. These reactions are typically carried out using acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base.
Cyclization Reactions: Amidoximes are crucial precursors for the synthesis of various five- and six-membered heterocyclic systems. For instance, they can react with aldehydes, ketones, or orthoesters to yield 1,2,4-oxadiazoles, or with α,β-unsaturated carbonyl compounds to form pyrimidine (B1678525) derivatives.
Reduction: The N'-hydroxy group can be reduced to the corresponding amidine. This transformation is of particular interest in medicinal chemistry, where amidoxime-containing compounds are often designed as prodrugs of more basic amidines.
Oxidation: Oxidation of N'-hydroxybenzamidines can lead to a variety of products, including nitroso compounds and, under certain conditions, can result in the release of nitric oxide (NO).
Reactions with Isocyanates and Isothiocyanates: The nucleophilic nature of the amidoxime allows for addition reactions with isocyanates and isothiocyanates, leading to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively.
Metal Complexation: The amidoxime group can act as a bidentate or monodentate ligand, coordinating to various metal centers through the nitrogen and/or oxygen atoms. This property allows for the formation of a diverse range of metal complexes with potential applications in catalysis and materials science.
The specific course of these reactions is often dictated by the reaction conditions, the nature of the substituents on the aromatic ring, and the stereochemistry of the amidoxime (E/Z isomerism).
Reaction Kinetics and Thermodynamic Considerations for 4-tert-Butyl-N'-hydroxy-benzamidine Transformations
Detailed kinetic and thermodynamic studies specifically on the transformations of this compound are not extensively reported in the scientific literature. However, valuable insights can be extrapolated from studies on related p-substituted benzamidine (B55565) and N-(hydroxybenzyl)benzamide derivatives.
The presence of the bulky tert-butyl group at the para-position of the benzene (B151609) ring is expected to influence both the kinetics and thermodynamics of reactions involving the amidoxime functionality. The tert-butyl group is known to be electron-donating through hyperconjugation and sterically demanding.
Kinetic Effects:
Steric Hindrance: The significant steric bulk of the tert-butyl group can hinder the approach of reactants to the amidoxime moiety. This may lead to a decrease in reaction rates compared to unsubstituted or less sterically hindered N'-hydroxybenzamidines. This effect will be most pronounced in reactions that involve a sterically crowded transition state.
Electronic Effects: As an electron-donating group, the tert-butyl substituent increases the electron density on the aromatic ring and, to a lesser extent, on the amidoxime functional group. This can enhance the nucleophilicity of the amidoxime, potentially increasing the rates of reactions where the amidoxime acts as a nucleophile. Conversely, it may decrease the rates of reactions where the amidoxime is the electrophilic partner.
Thermodynamic Considerations:
A study on the binding of p-substituted benzamidines to trypsin revealed that the electron-donating or -withdrawing character of the substituent significantly influences the thermodynamics of binding. torvergata.it The more polar the p-substituted benzamidine, the less potent it is as an inhibitor, which may be attributed to solvation effects. torvergata.it The electron-donating tert-butyl group in this compound would be expected to influence the stability of intermediates and transition states in its reactions.
The following table provides a qualitative prediction of the influence of the 4-tert-butyl group on the thermodynamics of different reaction types.
| Reaction Type | Expected Influence of 4-tert-Butyl Group on Equilibrium | Rationale |
| Protonation of the Amine | Increased Basicity (favors protonation) | The electron-donating tert-butyl group increases electron density on the nitrogen atom, making it more basic. |
| Deprotonation of the Hydroxyl Group | Decreased Acidity (disfavors deprotonation) | The electron-donating effect of the tert-butyl group destabilizes the resulting anion. |
| Reactions involving Nucleophilic Attack by the Amidoxime | Favorable | Increased electron density on the amidoxime moiety enhances its nucleophilicity. |
| Reactions involving Electrophilic Attack on the Amidoxime | Unfavorable | Increased electron density on the amidoxime makes it a poorer electrophile. |
It is important to note that these are general predictions, and the actual kinetic and thermodynamic parameters would need to be determined experimentally for specific reactions of this compound.
Electrophilic Reactivity Profiles of the Amidoxime Functionality
The amidoxime functionality possesses electrophilic character at the carbon atom of the C=NOH group, which is susceptible to attack by nucleophiles. This reactivity is enhanced by protonation or by the presence of electron-withdrawing groups on the aromatic ring.
In the case of this compound, the electron-donating nature of the tert-butyl group is expected to decrease the electrophilicity of the amidoxime carbon compared to unsubstituted or electron-withdrawn N'-hydroxybenzamidines. However, under acidic conditions, protonation of the hydroxyl or amino group can significantly enhance its electrophilic character, allowing it to react with a variety of nucleophiles.
Common electrophilic reactions of the amidoxime group include:
Hydrolysis: In the presence of acid or base, amidoximes can be hydrolyzed to the corresponding carboxylic acids and hydroxylamine (B1172632). The mechanism typically involves nucleophilic attack of water or hydroxide (B78521) ion on the amidoxime carbon.
Reaction with Nucleophiles: Stronger nucleophiles, such as organometallic reagents or carbanions, can add to the C=N bond, leading to the formation of substituted amines after subsequent workup.
The electrophilic reactivity of this compound is a balance between the inherent electrophilicity of the amidoxime carbon and the electronic effect of the para-substituent.
Nucleophilic Reactivity Profiles of the Amidoxime Functionality
The amidoxime group is also a potent nucleophile, with two potential sites of nucleophilic attack: the nitrogen atom of the amino group and the oxygen atom of the hydroxylamino group. The nucleophilicity is influenced by the solvent, pH, and the nature of the electrophile.
The electron-donating 4-tert-butyl group in this compound is expected to enhance the nucleophilicity of the amidoxime functionality. This makes it more reactive towards a wide range of electrophiles.
Key nucleophilic reactions include:
Alkylation and Arylation: The nitrogen and oxygen atoms of the amidoxime can be alkylated or arylated using alkyl halides, sulfates, or other electrophilic reagents. The regioselectivity of these reactions (N- vs. O-alkylation) can often be controlled by the choice of reaction conditions.
Acylation: As mentioned earlier, amidoximes readily react with acylating agents. The reaction typically occurs at the more nucleophilic oxygen atom to give O-acyl derivatives, which can then rearrange to N-acyl products under certain conditions.
Michael Addition: The nucleophilic amidoxime can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds and nitriles.
The enhanced nucleophilicity of this compound due to the tert-butyl group makes it a valuable synthon for the introduction of the substituted benzamidine moiety into various molecular frameworks.
Reductive Transformations of this compound
The reduction of the N'-hydroxy group in amidoximes to the corresponding amidine is a synthetically useful transformation. This reaction is particularly relevant in the context of prodrug design, where the less basic amidoxime can be converted in vivo to the more biologically active amidine.
A variety of reducing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule.
Common Reducing Agents for N'-Hydroxybenzamidines:
| Reducing Agent | Typical Conditions | Comments |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ gas, Palladium on Carbon catalyst, solvent (e.g., ethanol (B145695), methanol) | Generally a clean and efficient method. May also reduce other functional groups like nitro groups or carbon-carbon double bonds. |
| Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) | Ammonium formate, Palladium on Carbon catalyst, solvent (e.g., methanol) | A milder alternative to using hydrogen gas. |
| Metal Hydrides (e.g., Lithium aluminum hydride) | Anhydrous ether or THF | A powerful reducing agent, but less selective. Can also reduce other carbonyl and ester functionalities. |
| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | A classical method for the reduction of hydroxylamines. |
For this compound, catalytic hydrogenation would likely be the most effective and selective method for its conversion to 4-tert-butylbenzamidine. The bulky tert-butyl group is not expected to interfere significantly with this transformation.
Oxidative Transformations of this compound
The oxidation of N'-hydroxybenzamidines can lead to a range of products depending on the oxidant and the reaction conditions. The presence of the electron-donating tert-butyl group in this compound may influence the ease of oxidation and the nature of the products formed.
Potential oxidative transformations include:
Formation of Nitric Oxide (NO): Some amidoximes have been shown to be oxidized to release nitric oxide, a key signaling molecule in various physiological processes. This oxidation can be mediated by various biological and chemical oxidants.
Formation of Nitroso and Nitro Compounds: Under controlled oxidation, the N'-hydroxy group can be converted to a nitroso group (-N=O) and further to a nitro group (-NO₂).
Oxidative Cyclization: In the presence of an oxidizing agent, intramolecular cyclization reactions can occur, leading to the formation of heterocyclic compounds.
The specific products of the oxidation of this compound would need to be determined experimentally. The electron-donating nature of the tert-butyl group might make the aromatic ring more susceptible to oxidation under harsh conditions.
Metal-Catalyzed Reactions Involving this compound as a Ligand or Substrate
The amidoxime functionality of this compound allows it to act as a versatile ligand in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen and oxygen atoms of the amidoxime can coordinate to a metal center in a monodentate or bidentate fashion.
The presence of the bulky tert-butyl group can influence the coordination geometry and the catalytic activity of the resulting metal complexes. It can create a specific steric environment around the metal center, which can be exploited to control the selectivity of catalytic reactions.
Potential Metal-Catalyzed Reactions:
Cross-Coupling Reactions: Metal complexes of this compound could potentially be used as catalysts or pre-catalysts in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. The electronic properties of the ligand, influenced by the tert-butyl group, could modulate the activity of the metal catalyst.
Polymerization: Some metal complexes with amidinate ligands (the deprotonated form of amidines) have been shown to be active catalysts for polymerization reactions. It is conceivable that complexes of this compound or its deprotonated form could also display such activity.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 4-tert-Butyl-N'-hydroxy-benzamidine. Through one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework and probe the compound's behavior in solution.
¹H (proton) and ¹³C (carbon-13) NMR spectra offer a detailed inventory of the hydrogen and carbon atoms within the molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for the assignment of each signal to a specific position in the structure.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals corresponding to the tert-butyl, aromatic, and N-hydroxy-amidine protons.
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are predicted to appear as a sharp singlet at approximately δ 1.3 ppm. This upfield shift is characteristic of aliphatic protons shielded from deshielding effects.
Aromatic Protons: The benzene (B151609) ring is para-substituted, creating an AA'BB' spin system. This will manifest as two sets of doublets. The two protons (H-2, H-6) ortho to the amidine group are expected to resonate downfield around δ 7.7 ppm, while the two protons (H-3, H-5) meta to the amidine group should appear slightly upfield around δ 7.5 ppm.
Amine and Hydroxyl Protons: The protons on the nitrogen and oxygen atoms (-NH₂ and -OH) are exchangeable and their signals are often broad. They are anticipated to appear as broad singlets, with chemical shifts highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, they might be observed in the range of δ 5.0-9.0 ppm.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, identifying each unique carbon environment.
tert-Butyl Carbons: The tert-butyl group will produce two signals: a quaternary carbon (C(CH₃)₃) around δ 35 ppm and the three equivalent methyl carbons (-CH₃) at approximately δ 31 ppm.
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon bearing the amidine group (C-1) is predicted around δ 130-133 ppm, while the carbon bearing the tert-butyl group (C-4) would be significantly downfield, estimated in the δ 150-155 ppm range. The remaining aromatic carbons (C-2,6 and C-3,5) would appear in the typical aromatic region of δ 125-130 ppm.
Amidine Carbon: The carbon of the C=NOH group is the most downfield non-aromatic carbon, with an expected chemical shift in the δ 155-160 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -C(CH₃)₃ | - | ~35 |
| -C(CH₃)₃ | ~1.3 (s, 9H) | ~31 |
| C-1 | - | ~131 |
| C-2, C-6 | ~7.7 (d, 2H) | ~128 |
| C-3, C-5 | ~7.5 (d, 2H) | ~126 |
| C-4 | - | ~153 |
| C=NOH | - | ~157 |
| -NH₂ | ~5.5 (br s, 2H) | - |
| -OH | ~8.5 (br s, 1H) | - |
(Predicted values are relative to TMS and may vary based on solvent and experimental conditions. s = singlet, d = doublet, br s = broad singlet)
2D NMR experiments are essential to unambiguously confirm the assignments made from 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm the connectivity of the aromatic protons. A cross-peak would be observed between the signals of the ortho protons (H-2,6) and the meta protons (H-3,5), confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals at ~7.7 ppm and ~7.5 ppm to their respective carbon signals in the δ 125-130 ppm range, and the tert-butyl proton singlet at ~1.3 ppm to the methyl carbon signal at ~31 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key expected correlations include:
Protons of the tert-butyl group (~1.3 ppm) correlating to the quaternary carbon of the tert-butyl group (~35 ppm) and the aromatic C-4 carbon (~153 ppm).
Aromatic protons H-3 and H-5 (~7.5 ppm) correlating to the amidine carbon (C=NOH) at ~157 ppm, confirming the position of the functional group.
Aromatic protons H-2 and H-6 (~7.7 ppm) also correlating to the amidine carbon.
The choice of NMR solvent can significantly influence the spectrum, particularly for protons involved in hydrogen bonding.
In a non-polar, aprotic solvent like chloroform-d (CDCl₃), the -NH₂ and -OH protons undergo rapid exchange, often resulting in very broad signals that may be difficult to observe.
In a polar, hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), hydrogen bonding between the solvent and the -NH₂ and -OH protons slows down the exchange rate. This typically results in sharper, more defined signals that are shifted downfield compared to their positions in CDCl₃. This effect can be used to confirm the presence of these exchangeable protons.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The resulting spectrum provides a characteristic fingerprint, identifying the functional groups present.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3300 - 3100 | Strong, Broad |
| N-H Stretch (asymmetric) | Amine (-NH₂) | ~3450 | Medium |
| N-H Stretch (symmetric) | Amine (-NH₂) | ~3350 | Medium |
| C-H Stretch (aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | tert-Butyl | 2960 - 2870 | Strong |
| C=N Stretch | Amidine | ~1650 | Strong |
| C=C Stretch (aromatic ring) | Benzene Ring | 1600, 1500 | Medium-Strong |
| C-H Bend (tert-butyl) | -C(CH₃)₃ | 1390, 1365 | Strong, Sharp |
The IR spectrum is expected to be dominated by a broad absorption in the 3300-3100 cm⁻¹ region due to the O-H stretch of the hydroxyl group, likely overlapping with the N-H stretches of the primary amine. A strong, sharp peak around 1650 cm⁻¹ would be indicative of the C=N double bond stretch. The presence of the tert-butyl group would be confirmed by strong aliphatic C-H stretching bands below 3000 cm⁻¹ and characteristic sharp bending vibrations around 1365 cm⁻¹.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For a molecular formula of C₁₁H₁₆N₂O, the exact mass is 192.1263 g/mol .
Molecular Ion: In electron ionization (EI) mode, the molecular ion peak (M⁺•) would be observed at an m/z of 192. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be prominent at m/z 193.
Fragmentation Pathways: The tert-butyl group is a key site for fragmentation.
Loss of a Methyl Radical: The most common fragmentation for a tert-butyl group is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. This would result in a prominent peak at m/z 177 ([M-15]⁺).
Loss of a tert-Butyl Radical: Cleavage of the entire tert-butyl group (•C(CH₃)₃) would lead to a fragment at m/z 135 ([M-57]⁺).
Other fragmentations could involve cleavage of the N-O bond or rearrangements within the amidine group.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 193 | [C₁₁H₁₇N₂O]⁺ | Protonated Molecule ([M+H]⁺) |
| 192 | [C₁₁H₁₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 177 | [C₁₀H₁₃N₂O]⁺ | Loss of •CH₃ from tert-butyl |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing conjugated systems.
The chromophore in this compound consists of the benzene ring conjugated with the carbon-nitrogen double bond of the amidine group. This extended π-system is expected to give rise to strong absorptions in the UV region.
π → π Transitions:* Strong absorption bands are predicted due to π → π* transitions within the conjugated aromatic system. The primary absorption maximum (λ_max) is expected to be in the range of 250-280 nm.
n → π Transitions:* Weaker absorptions corresponding to n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be present, typically at longer wavelengths but with much lower intensity.
The position of the λ_max can be influenced by the solvent polarity. In polar solvents, a slight shift in the absorption maximum may be observed due to interactions with the chromophore.
Table 4: Predicted UV-Vis Absorption Data
| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) | Solvent Effects |
|---|---|---|---|
| π → π* | ~265 | High | May exhibit a slight red shift in polar solvents. |
Despite a comprehensive search for the X-ray crystallographic data of this compound, no specific structural information, such as unit cell parameters, space group, bond lengths, bond angles, or detailed intermolecular interactions for this particular compound, could be located in the available scientific literature and crystallographic databases.
The executed searches for "X-ray crystallography this compound," "this compound crystal structure," and queries in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) and the Inorganic Crystal Structure Database (ICSD) did not yield any published crystal structure for the title compound.
While information on structurally related molecules was found, these differ from this compound and therefore their crystallographic data cannot be used to describe the solid-state molecular architecture and intermolecular interactions of the subject compound.
Consequently, the section on focusing on X-ray Crystallography for this compound cannot be completed at this time due to the absence of the necessary experimental data.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and energy of a molecule. numberanalytics.comnumberanalytics.comwikipedia.orgchemeurope.com These "first-principles" methods solve the electronic Schrödinger equation to determine molecular properties without prior experimental data. numberanalytics.comwikipedia.org DFT methods, like the widely used B3LYP functional, are often employed for their balance of accuracy and computational efficiency in studying organic molecules. nih.govnih.gov Ab initio methods, while often more computationally intensive, can provide highly accurate results for smaller systems. chemeurope.compsu.eduacs.org
Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the lowest energy arrangement of the atoms. For a flexible molecule like 4-tert-Butyl-N'-hydroxy-benzamidine, this also involves a conformational analysis to identify the most stable isomer or "conformer."
The key areas of flexibility in this molecule include rotation around the single bonds, particularly the C-C bond connecting the tert-butyl group to the phenyl ring, the phenyl-C(N) bond, the C-N bonds of the amidine group, and the N-O bond of the hydroxylamine (B1172632) moiety. The bulky tert-butyl group significantly influences the conformational preferences of adjacent groups. acs.orgupenn.eduresearchgate.netlibretexts.orgiscnagpur.ac.in Computational methods would systematically rotate these bonds and perform energy calculations to identify the global energy minimum on the potential energy surface, which corresponds to the most stable conformer.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govacs.org A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the N'-hydroxy group, which contain lone pairs of electrons. The LUMO is likely to be distributed over the amidine C=N bond and the aromatic ring. The tert-butyl group, being an electron-donating group, would raise the energy of the HOMO. DFT calculations would provide precise energy values for these orbitals and map their distribution across the molecule. nih.govrsc.org
Table 1: Representative Predicted Frontier Orbital Energies
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes only.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.govmdpi.comnih.govmdpi.com It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions of positive and negative electrostatic potential.
In an MEP map of this compound, the regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen and nitrogen atoms. These areas represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the acidic proton of the N'-hydroxy group and the hydrogens of the amidine's amino group, indicating sites for nucleophilic attack. nih.govnih.gov
Reaction Mechanism Elucidation through Computational Modeling (Transition State Analysis)
Computational modeling is a powerful tool for investigating the step-by-step pathway of a chemical reaction. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediate structures and, crucially, the high-energy transition state that must be overcome for the reaction to proceed. acs.orgnih.govacs.orgrsc.org
For this compound, this approach could be used to study its synthesis, for instance, the mechanism of amidine formation from a nitrile precursor. organic-chemistry.org Transition state analysis would provide the activation energy, which determines the reaction rate, and offer insights into how the electronic and steric properties of the tert-butyl group influence the reaction pathway. nih.govrsc.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic parameters, which is essential for identifying and characterizing a molecule.
NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy, especially when paired with appropriate solvent models. nih.govyoutube.comchemicalbook.combmrb.io For this compound, predicted spectra would help in assigning the signals in an experimental spectrum to specific atoms in the molecule, confirming its structure.
Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks seen in its infrared (IR) and Raman spectra. DFT calculations can compute these vibrational frequencies, which arise from the stretching and bending of bonds. researchgate.netmdpi.comnih.govyoutube.comresearchgate.net The calculated frequencies are often scaled by a factor to correct for approximations in the computational method and anharmonicity. Comparing the predicted spectrum to an experimental one helps to confirm the molecular structure and the assignment of specific functional groups. researchgate.netmdpi.com
Table 2: Representative Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm-1) | Functional Group |
|---|---|---|
| O-H stretch | 3550 | N-OH |
| N-H stretch | 3400-3300 | -NH2 |
| C-H stretch (aromatic) | 3100-3000 | Phenyl Ring |
| C-H stretch (aliphatic) | 2960-2870 | tert-Butyl |
| C=N stretch | 1650 | Amidine |
| C=C stretch (aromatic) | 1600-1450 | Phenyl Ring |
Note: These are hypothetical values based on typical DFT calculations for similar compounds and are for illustrative purposes only.
Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Interactions
While quantum chemical calculations typically model a molecule in isolation (in the gas phase) or with a simplified solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule in an explicit solvent environment over time. nih.govrsc.orgnih.govbarnesandnoble.comyoutube.com
For this compound, an MD simulation would place the molecule in a box filled with water or another solvent and calculate the forces between all atoms using a classical force field. The simulation would then track the movements of every atom over nanoseconds or longer. This provides a dynamic picture of how the molecule interacts with solvent molecules, its conformational flexibility in solution, and how it might interact with other molecules, such as a biological receptor. nih.govnih.gov
Theoretical Studies on Tautomerism and Isomerism of this compound
The structural versatility of this compound, a member of the N-hydroxy-amidine family, gives rise to a complex landscape of tautomers and isomers. Computational and theoretical chemistry studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and interconversion pathways of these different forms. While specific computational data for the 4-tert-butyl substituted derivative is not extensively documented in publicly accessible research, the foundational principles and findings from studies on the parent compound, benzamidoxime (B57231), and other substituted analogues provide a strong framework for understanding its behavior.
N-hydroxy-amidines can exist in several tautomeric forms, including the amidoxime (B1450833), the iminohydroxylamine, the aminonitrone, and the nitroso-amine forms. Each of these can also exhibit E/Z geometrical isomerism around the C=N double bond. Theoretical calculations have consistently shown that the Z-amidoxime form is the most stable tautomer for benzamidoxime and related structures. This stability is often attributed to favorable intramolecular hydrogen bonding and electronic arrangements.
Substituents on the benzene (B151609) ring are known to influence the tautomeric equilibrium. The tert-butyl group at the para position of this compound is an electron-donating group. In related systems, electron-donating substituents have been observed to shift the tautomeric equilibrium, although the specific quantitative effect on this particular molecule requires dedicated computational investigation.
The primary tautomeric and isomeric forms of N-hydroxy-benzamidines that are typically considered in theoretical studies are illustrated below:
Amidoxime Tautomers (E and Z) : These are generally the most stable forms.
Iminohydroxylamine Tautomers (E and Z) : These are typically higher in energy than the amidoxime forms.
Aminonitrone Tautomers (E and Z) : These zwitterionic forms are also considered in computational studies.
Nitroso-amine Tautomers : These are generally found to be the least stable.
The relative energies of these forms determine their population at equilibrium. The energy barriers for the interconversion between these tautomers are also a critical aspect of their computational analysis. High-energy barriers can lead to the coexistence of multiple forms at room temperature, as the rate of interconversion would be slow.
Research Findings from Related Systems
Theoretical studies on the parent benzamidoxime molecule provide valuable insights. DFT calculations have been used to determine the relative Gibbs free energies of its various tautomers and isomers. These studies generally conclude that the Z-amidoxime is the global minimum on the potential energy surface. The relative energies of other tautomers are typically reported in kcal/mol with respect to this most stable form.
For instance, a general trend for the relative stability of N-hydroxy-amidine tautomers, as established by computational studies on analogous compounds, is:
Z-Amidoxime > E-Amidoxime > Iminohydroxylamine forms > Aminonitrone forms > Nitroso-amine forms
The following table provides a hypothetical representation of the kind of data that would be generated from a detailed computational study on this compound, based on the trends observed for unsubstituted benzamidoxime. It is important to note that these are illustrative values and not experimental or specifically calculated data for the title compound.
| Tautomer/Isomer | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) | Relative Energy (kcal/mol) - In Solution (Hypothetical) |
| (Z)-4-tert-Butyl-N'-hydroxy-benzamidine (Amidoxime) | 0.00 | 0.00 |
| (E)-4-tert-Butyl-N'-hydroxy-benzamidine (Amidoxime) | 2.5 | 2.2 |
| (Z)-4-tert-Butyl-benzimidic acid hydroxylamine (Iminohydroxylamine) | 8.0 | 7.5 |
| (E)-4-tert-Butyl-benzimidic acid hydroxylamine (Iminohydroxylamine) | 9.5 | 9.0 |
| (Z)-Amino(4-tert-butylphenyl)methanone oxime (Aminonitrone) | 12.0 | 10.5 |
| (E)-Amino(4-tert-butylphenyl)methanone oxime (Aminonitrone) | 13.0 | 11.8 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Solvation effects are also a key consideration in theoretical studies, as the polarity of the solvent can influence the relative stabilities of the different tautomers. More polar solvents may stabilize the more polar tautomers, such as the zwitterionic aminonitrone form, to a greater extent.
Structure Activity Relationship Sar Investigations in Vitro and Theoretical
Design Principles for Modulating Reactivity and Biological Activity (excluding clinical data)
The molecular architecture of 4-tert-Butyl-N'-hydroxy-benzamidine is based on key design principles aimed at enhancing its drug-like properties. The two primary components, the amidoxime (B1450833) group and the 4-tert-butyl moiety, each serve a specific purpose.
The Amidoxime Moiety as a Prodrug: The N'-hydroxy-benzamidine functional group, known as an amidoxime, is a well-established prodrug for the corresponding amidine. ijpcbs.comnih.govnih.gov Prodrugs are inactive compounds that are converted into their active forms in the body through metabolic processes. centralasianstudies.org The amidoxime group can improve physicochemical properties, such as membrane permeability, facilitating better absorption. ijpcbs.com In vivo, it is anticipated to undergo enzymatic reduction to the pharmacologically active benzamidine (B55565) derivative. nih.govnih.gov
Nitric Oxide (NO) Donation: Amidoximes can also be oxidized by cytochrome P450 enzymes. nih.gov This metabolic pathway can lead to the release of nitric oxide (NO), a significant signaling molecule involved in various physiological processes, including vasodilation. This potential for NO donation adds another layer to the compound's possible biological activities. nih.gov
The 4-tert-Butyl Moiety as a Metabolic Shield: A significant challenge in drug design is preventing rapid metabolic breakdown, which can lead to poor bioavailability and short duration of action. psu.edu The bulky tert-butyl group at the para-position of the phenyl ring acts as a "metabolic shield." hyphadiscovery.com It sterically hinders enzymes from accessing the para-position, a common site for oxidative metabolism (hydroxylation). This protection is designed to increase the compound's metabolic stability and prolong its presence in the body. psu.edunih.gov
In essence, the design strategy for this compound combines the pharmacokinetic advantages of an amidoxime prodrug with the metabolic stability conferred by a sterically hindering tert-butyl group.
In Vitro Enzyme Inhibition Profile Analysis and Mechanistic Insights (excluding clinical data)
To understand the compound's function, it is crucial to identify its biological targets and characterize the nature of its interaction with them.
The active form of the compound, the corresponding benzamidine, is a structural mimic of the guanidinium (B1211019) group of arginine. This makes it a classic inhibitor of serine proteases, which are enzymes that cleave peptide bonds. Prominent examples of such targets include trypsin, thrombin, and Factor Xa, all of which feature an aspartate residue in their S1 binding pocket that recognizes arginine. nih.govnih.govnih.gov
Beyond serine proteases, compounds containing amidine or amidoxime functionalities have been investigated as inhibitors of a diverse range of enzymes, including protein kinases and viral proteases, such as the dengue virus NS2B-NS3 protease. nih.govnih.gov Initial in vitro screening of this compound against a panel of such enzymes would be the standard procedure for identifying and validating its primary biological targets.
Once a target enzyme is identified, enzyme kinetics studies are performed to quantify the inhibitor's potency and elucidate its mechanism of action. This involves measuring the rate of the enzymatic reaction at different concentrations of both the substrate and the inhibitor. khanacademy.orgembrapa.br
The half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard measure of potency. The mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed—is typically determined using graphical analysis, such as Lineweaver-Burk plots. khanacademy.orgresearchgate.net For instance, benzamidine is a known competitive inhibitor of trypsin, meaning it competes with the natural substrate for binding to the active site. nih.gov This results in an increase in the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). khanacademy.org
The table below illustrates hypothetical kinetic data for the active amidine form of the title compound against a target serine protease.
| Parameter | Value | Description |
| IC50 | 0.5 µM | Concentration for 50% inhibition. |
| Ki | 0.2 µM | Inhibition constant, a measure of binding affinity. |
| Mode of Inhibition | Competitive | Inhibitor binds to the active site, competing with the substrate. |
| Apparent Km | Increases with inhibitor concentration | Substrate concentration at half-Vmax appears higher. |
| Vmax | Unchanged | Maximum reaction rate is not affected by the inhibitor. |
This table presents illustrative data based on typical values for benzamidine-class inhibitors.
Computational techniques provide atomic-level insights into how a ligand binds to its target enzyme.
Molecular Docking: This method predicts the most likely binding pose of the inhibitor within the enzyme's active site. researchgate.netuin-malang.ac.id For this compound (in its active, protonated amidine form), docking simulations would likely predict that the positively charged amidinium group forms a strong ionic bond (a salt bridge) with a negatively charged amino acid residue, such as aspartate, in the enzyme's specificity pocket. nih.gov The phenyl ring would engage in hydrophobic interactions, and the large tert-butyl group would be positioned to fit into a non-polar, hydrophobic pocket, further anchoring the inhibitor and enhancing binding affinity. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted protein-ligand complex over time. youtube.comnih.gov These simulations model the movements of all atoms in the system, providing a dynamic view of the binding. MD can confirm the stability of key interactions, like the salt bridge and hydrophobic contacts, and reveal any conformational changes the enzyme might undergo to accommodate the inhibitor. youtube.comfrontiersin.org
Influence of the 4-tert-Butyl Moiety on SAR
The 4-tert-butyl group is not merely a passive metabolic shield; it is a critical element in the structure-activity relationship of the inhibitor.
Studies on various inhibitors have shown that a tert-butyl group often occupies a specific lipophilic pocket within the kinase binding site, and its presence is a critical element for potent binding. nih.gov Its size and hydrophobicity can enhance both the potency and the selectivity of the compound for its target enzyme over other related enzymes.
The most significant contribution of the tert-butyl group is its ability to increase metabolic stability. hyphadiscovery.comnih.gov By blocking the para-position on the phenyl ring, it prevents metabolic oxidation, a common route of inactivation for many drugs. psu.edu This leads to a longer biological half-life and improved pharmacokinetic profile.
The following table provides a hypothetical comparison of benzamidine derivatives to illustrate the impact of the 4-position substituent on activity and metabolic stability.
| 4-Position Substituent | Relative Inhibitory Potency (IC50) | Relative Metabolic Half-Life (t½) | Rationale |
| -H | 1x | 1x | Baseline compound, susceptible to para-hydroxylation. |
| -CH3 (Methyl) | 2-5x | 2x | Small hydrophobic group fits into pocket; offers some metabolic protection. |
| -C(CH3)3 (tert-Butyl) | 10-20x | >10x | Bulky group provides strong hydrophobic interactions and significant steric shielding against metabolism. hyphadiscovery.comnih.gov |
This table illustrates expected trends based on established medicinal chemistry principles.
Substituent Effects on Amidoxime Bioactivity (Theoretical and In Vitro)
A thermodynamic study of para-substituted benzamidinium ions binding to the serine protease trypsin demonstrated the influence of these substituents. nih.gov The study analyzed a range of electron-donating and electron-withdrawing groups. While the binding was consistently enthalpy-driven, the Gibbs free energy (and thus the inhibition constant, Ki) varied across the series, indicating that the electronic nature and solvation properties of the substituent directly impact binding affinity. nih.gov For example, different groups can alter the pKa of the amidine functionality, affecting its charge state and ability to form a salt bridge in the active site.
The table below summarizes the dissociation constants (Ki) for various para-substituted benzamidinium ions binding to trypsin, as found in the literature, highlighting the impact of substituent choice.
| 4-Position Substituent | Dissociation Constant (Ki) at 25°C (µM) |
| -NH2 | 36.6 |
| -CH3 | 18.3 |
| -H | 16.4 |
| -F | 13.9 |
| -Cl | 14.5 |
| -Br | 16.8 |
| -COOEt | 10.1 |
| -NO2 | 3.3 |
Data sourced from Rogana E, et al. (1989). nih.gov
These findings underscore that while a bulky hydrophobic group like tert-butyl is excellent for enhancing metabolic stability and occupying hydrophobic pockets, other electronic and steric factors must be considered in the rational design of potent and selective inhibitors based on the benzamidine scaffold.
Development of Structural Analogues and Bioisosteres of this compound
The exploration of the structure-activity relationships (SAR) of this compound has been a key area of research to optimize its biological activity, selectivity, and pharmacokinetic properties. This has primarily involved the synthesis and evaluation of structural analogues and bioisosteres, focusing on modifications of the tert-butyl group, the benzamidine core, and the N'-hydroxy functionality.
Systematic investigations into related chemical series have provided valuable insights into the structural requirements for activity. For instance, studies on 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide (B126) derivatives have underscored the critical role of the 3-(tert-butyl)-4-hydroxyphenyl unit in achieving antagonistic activity at certain receptors. nih.gov This suggests that the spatial bulk and electronic properties of the tert-butyl group are important for molecular recognition.
The development of bioisosteres for the tert-butyl group is a common strategy in medicinal chemistry to modulate properties such as lipophilicity and metabolic stability. nih.gov Common bioisosteric replacements for the tert-butyl group include other bulky, non-polar groups.
Table 1: Examples of Bioisosteres for the tert-Butyl Group
| Bioisostere | Rationale for Replacement |
| Cyclopropyl | Can mimic the steric bulk and lipophilicity of the tert-butyl group. enamine.net |
| Cyclobutyl | Offers a different spatial arrangement while maintaining a similar size. enamine.net |
| Isopropyl | A smaller alkyl group that can probe the steric tolerance of the binding pocket. enamine.net |
| Trifluoromethyl | Can alter electronic properties and improve metabolic stability. |
The amidine functional group itself is a bioisostere of other functionalities and can be replaced to modulate properties like basicity and hydrogen bonding capacity. The N'-hydroxy group is also a key site for modification, as it can influence the compound's chelating properties and metabolic fate.
Table 2: Investigated Modifications of the Benzamidine Moiety
| Modification | Rationale |
| Replacement of the amide bond | Introduction of bioisosteres such as 1,2,4-oxadiazoles to improve metabolic stability and permeability. nih.gov |
| Variation of substituents on the phenyl ring | To explore the electronic and steric effects on binding affinity and selectivity. |
| Alteration of the N'-hydroxy group | To modulate chelating ability and pharmacokinetic properties. |
Role As a Chemical Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Heterocyclic Systems (e.g., 1,2,4-Oxadiazoles, Tetrazoles, Benzimidazoles)
Amidoximes are well-established precursors for a variety of nitrogen- and oxygen-containing heterocyclic compounds. The 4-tert-butylphenyl substituent provides steric bulk and influences the electronic properties and solubility of both the intermediate and the final products.
1,2,4-Oxadiazoles: The most common application of amidoximes in heterocyclic synthesis is the construction of the 1,2,4-oxadiazole (B8745197) ring. This is typically achieved through condensation with a carboxylic acid derivative. The reaction proceeds via an initial O-acylation of the amidoxime (B1450833), followed by a cyclodehydration step to form the stable, aromatic oxadiazole ring. nih.govrsc.org The use of 4-tert-Butyl-N'-hydroxy-benzamidine allows for the incorporation of a 4-tert-butylphenyl group at the 3-position of the resulting 1,2,4-oxadiazole. Various coupling agents and conditions can be employed for this transformation. nih.gov
| Reagent | Conditions | Product Type | Reference |
| Carboxylic Acids + EDCI/HOBt | Anhydrous DMF | 3,5-Disubstituted 1,2,4-Oxadiazoles | nih.gov |
| Aldehydes + Base | One-pot reaction | 3,5-Disubstituted 1,2,4-Oxadiazoles | rsc.org |
| Nitriles + Catalyst (e.g., PTSA-ZnCl2) | N/A | 3,5-Disubstituted 1,2,4-Oxadiazoles | organic-chemistry.org |
Tetrazoles: The synthesis of tetrazoles typically involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. bohrium.comresearchgate.net While amidoximes can be dehydrated to nitriles, they are not considered direct or common precursors for the tetrazole ring. The established routes, such as reacting nitriles with sodium azide or using multicomponent reactions with isocyanides and an azide source, are the predominant methods for tetrazole formation. bohrium.comresearchgate.netbeilstein-journals.org Therefore, the utility of this compound in this context is limited to its potential conversion to 4-tert-butylbenzonitrile (B1266226), which could then be used in a subsequent tetrazole-forming reaction.
Benzimidazoles: A more recent development is the use of N-arylamidoximes for the synthesis of benzimidazoles. A facile method involves a one-pot acylation-cyclization of an N-arylamidoxime. acs.org This approach avoids harsh conditions and the need to prepare o-phenylenediamine (B120857) precursors, which are traditionally used. acs.orgorganic-chemistry.org While this compound itself is not an N-arylamidoxime, this methodology highlights the versatility of the amidoxime functional group in forming different heterocyclic rings depending on the reaction partners and conditions. A related pathway involves the synthesis of benzimidazole (B57391) amidoximes from their corresponding nitrile precursors, demonstrating the compatibility of these two moieties within a single molecular framework. nih.govnih.govturkjps.org
Participation in Cascade Reactions and Multicomponent Transformations
The reactivity of this compound makes it a suitable component for cascade and multicomponent reactions (MCRs), which are highly efficient processes that form complex products in a single operation by combining three or more reactants.
A notable example is the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from a nitrile, hydroxylamine (B1172632), and an aldehyde. rsc.org In this process, the amidoxime is formed in situ from the nitrile and hydroxylamine. This intermediate then reacts with the aldehyde, which acts as both a reactant and an oxidant, to yield the final oxadiazole. rsc.org By extension, pre-formed this compound can be directly employed in the subsequent steps of such a transformation, reacting with aldehydes to generate the heterocyclic product.
Furthermore, the development of MCRs for synthesizing other heterocycles, such as tetrazoles via the Ugi or Passerini reactions, underscores the power of these strategies in modern synthetic chemistry. beilstein-journals.org While not directly starting from an amidoxime, these reactions create complex, drug-like scaffolds efficiently, a paradigm that benefits from versatile building blocks like this compound that can introduce specific substituents and functional handles.
Utility in the Construction of Pharmaceutical Scaffolds and Privileged Structures
The heterocyclic systems derived from this compound are prevalent in medicinal chemistry. The 1,2,4-oxadiazole ring, in particular, is considered a "privileged structure" and a bioisosteric replacement for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. frontiersin.org
Derivatives incorporating the 1,2,4-oxadiazole scaffold have demonstrated a wide range of biological activities, including antimicrobial and antiproliferative effects. frontiersin.orgnih.gov For instance, 1,2,4-oxadiazole-based compounds have been developed as potent inhibitors of enzymes like EGFR and BRAFV600E, which are crucial targets in cancer therapy. frontiersin.org The 4-tert-butylphenyl group introduced by this specific intermediate can play a crucial role in binding to hydrophobic pockets in target proteins, enhancing potency and selectivity.
Similarly, the benzimidazole core is a cornerstone of many pharmaceutical agents. acs.org The ability to synthesize benzimidazole-containing molecules using amidoxime chemistry provides a modern alternative to classical methods, as demonstrated in the synthesis of a key intermediate for the angiotensin II receptor blocker, telmisartan. acs.org
Strategic Applications in Divergent and Convergent Synthesis
The versatility of this compound allows its use in both divergent and convergent synthetic strategies.
Divergent Synthesis: In a divergent approach, a single, common intermediate is used to create a library of structurally diverse compounds. This compound is an excellent starting point for such a strategy. By reacting it with a variety of carboxylic acids or their derivatives, a wide array of 3-(4-tert-butylphenyl)-5-substituted-1,2,4-oxadiazoles can be generated. This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the 5-position substituent while keeping the 3-(4-tert-butylphenyl) moiety constant.
Comparison with Other Amidoxime Intermediates in Synthetic Utility
The synthetic utility of an amidoxime is influenced by both the electronic and steric nature of its substituents. The 4-tert-butyl group in this compound has a notable impact on its reactivity compared to other amidoximes.
Electronic Effects: The tert-butyl group is weakly electron-donating through induction. In reactions such as the cyclization to form benzimidazoles, electron-donating groups on the N-aryl ring of the amidoxime precursor are generally well-tolerated, leading to good product yields. In contrast, strong electron-withdrawing groups can decrease the reaction yield. acs.org This suggests that the 4-tert-butylphenyl group would be favorable for such transformations compared to nitro- or cyano-substituted analogues.
Steric Effects: The bulky tert-butyl group can influence the regioselectivity of reactions and the conformational preferences of the final products. While it can sometimes hinder reactions at nearby positions, it can also provide a valuable hydrophobic interaction motif for binding to biological targets.
Reactivity Comparison: When compared to other related functional groups, amidoximes occupy a specific place in terms of reactivity. For instance, in metal-mediated reactions with nitriles, the general order of reactivity for oxime-type species has been reported as: hydroxyguanidine > amidoxime >> ketoxime. acs.org This highlights the enhanced nucleophilicity of the amidoxime group compared to a standard ketoxime, making it a more effective partner in certain cyclization reactions.
Enzymatic Interactions and Inhibition Mechanisms in Vitro Studies
Carbonic Anhydrase Inhibition Mechanisms (In Vitro)
No direct studies on the inhibition of carbonic anhydrase by 4-tert-Butyl-N'-hydroxy-benzamidine were found. However, the inhibition of carbonic anhydrases (CAs) by compounds containing sulfonamide and related functionalities is a well-established area of research. These inhibitors typically function by coordinating to the zinc ion in the enzyme's active site, disrupting the catalytic hydration of carbon dioxide. While this compound does not possess a classical sulfonamide group, the potential for other functional groups to interact with the active site cannot be entirely ruled out without experimental data. For context, various substituted benzenesulfonamides have been shown to be potent inhibitors of different CA isoforms. nih.govnih.govnih.govnih.gov
Serine Protease Inhibition Mechanisms (In Vitro)
The benzamidine (B55565) scaffold is a known pharmacophore for the inhibition of serine proteases. These enzymes, characterized by a key serine residue in their active site, are involved in a multitude of physiological processes. Benzamidine derivatives typically act as competitive inhibitors, mimicking the guanidinium (B1211019) group of arginine or the ε-amino group of lysine, which are natural substrates for many serine proteases like trypsin and thrombin. The amidine group of the inhibitor forms a salt bridge with a conserved aspartate residue in the S1 pocket of the enzyme. adooq.combiocat.com
A study on a series of substituted benzamidines demonstrated that their inhibitory activity against human serine proteases such as trypsin, thrombin, and plasmin is influenced by the physicochemical properties of the substituents, including hydrophobicity and electronic effects. nih.gov The presence of the tert-butyl group on the this compound molecule would significantly increase its hydrophobicity, which could influence its binding affinity and selectivity for different serine proteases. However, without specific experimental data for this compound, any discussion of its inhibitory potency remains speculative.
Other Relevant Enzyme Targets and Their Inhibition (In Vitro)
Research into other potential enzyme targets for this compound has not yielded specific results. However, structurally related molecules have been investigated for their effects on various enzymes. For instance, N′-benzylidene-4-tert-butylbenzohydrazide derivatives, which share the 4-tert-butylphenyl moiety, have been identified as inhibitors of urease. nih.gov Additionally, some benzamidine derivatives have been explored as arginase inhibitors, an enzyme involved in the urea (B33335) cycle. chemsrc.com Arginase inhibitors often feature a group that can interact with the binuclear manganese cluster in the enzyme's active site. Whether the N'-hydroxy-benzamidine functionality could fulfill this role is undetermined.
A structurally similar compound, 4-(tert-Butyl)-benzhydroxamic acid, has been identified as an antagonist of PqsR, a transcriptional regulator in Pseudomonas aeruginosa, with IC₅₀ values of 12.5 µM for E. coli and 23.6 µM for P. aeruginosa. adooq.combiocat.comchemsrc.commedchemexpress.cnmedchemexpress.com It also reduces the production of the virulence factor pyocyanin (B1662382) in P. aeruginosa with an IC₅₀ of 87.2 µM. biocat.comchemsrc.commedchemexpress.com While PqsR is not an enzyme in the classical sense, this finding highlights that the 4-tert-butylphenyl core can be a scaffold for biologically active molecules.
Allosteric Modulation Studies (In Vitro)
There is no information available from the conducted searches to suggest that this compound has been studied as an allosteric modulator of any enzyme. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. The discovery of allosteric modulators often requires specific screening assays designed to detect such activity, and it does not appear that this compound has been subjected to such investigations.
Design of Targeted Enzyme Modulators Based on the this compound Scaffold (In Vitro)
The lack of primary research on the enzymatic inhibitory profile of this compound means that there are no published studies on the design of targeted enzyme modulators based on this specific scaffold. The process of rational drug design typically begins with a "hit" compound with known activity against a target enzyme. Subsequent modifications are then made to improve potency, selectivity, and pharmacokinetic properties. Without this initial biological data for the parent compound, a targeted design program based on its scaffold is not documented in the available literature.
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks in Crystalline and Solution States
The N'-hydroxy-benzamidine (amidoxime) functional group is a versatile participant in hydrogen bonding, as it possesses both hydrogen bond donor sites (the -OH and -NH₂ groups) and acceptor sites (the oxime nitrogen and oxygen atoms). researchgate.net This dual nature allows 4-tert-Butyl-N'-hydroxy-benzamidine to form extensive and robust hydrogen-bonding networks in the crystalline state.
In related benzamide (B126) structures, a variety of intermolecular hydrogen bonds are observed, which dictate the supramolecular assembly. nih.govmdpi.com For this compound, several key hydrogen bonding motifs can be anticipated:
Dimeric Pairs: Molecules can form centrosymmetric dimers through strong O-H···N or N-H···O hydrogen bonds, a common feature in amidoximes and amides.
Chains and Sheets: The multiple hydrogen bond sites can link these dimeric units into one-dimensional chains or two-dimensional sheets. For instance, the remaining N-H and O-H donors can engage with acceptors on adjacent dimers, propagating the structure.
Intramolecular vs. Intermolecular Bonds: While intermolecular bonds typically dominate the crystal packing, the potential for intramolecular hydrogen bonds, for example between the ortho-protons of the phenyl ring and the amidoxime (B1450833) group, can influence the molecule's conformation. researchgate.net
In solution, these same hydrogen bonding capabilities persist, leading to pre-association and the formation of transient oligomeric species. The specific solvent environment plays a critical role in modulating these interactions, with protic solvents competing for hydrogen bond sites and aprotic solvents favoring intermolecular association.
Table 9.1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Atom | Type of Interaction | Resulting Motif |
| Hydroxyl (-OH) | Oxime Nitrogen (N) | Intermolecular | Dimer, Chain |
| Amine (-NH₂) | Hydroxyl Oxygen (O) | Intermolecular | Chain, Sheet |
| Amine (-NH₂) | Oxime Nitrogen (N) | Intermolecular | Cross-linking |
| C-H (Aromatic) | Hydroxyl Oxygen (O) | Intermolecular C-H···O | Network stabilization nih.gov |
π-Stacking Interactions and Aromatic Recognition
The phenyl ring of this compound is integral to its supramolecular assembly through π-stacking interactions. mdpi.com These non-covalent interactions arise from the electrostatic and dispersion forces between aromatic rings and are crucial for stabilizing the crystal lattice and guiding molecular recognition.
The nature of these interactions is highly dependent on the substitution of the aromatic ring. epa.gov The tert-butyl group, being a weak electron-donating group through induction and hyperconjugation, slightly increases the electron density of the phenyl ring. stackexchange.com This can influence the preferred stacking geometry, which can range from face-to-face to parallel-displaced or T-shaped arrangements. In many aromatic systems, parallel-displaced stacking is energetically favored as it minimizes electrostatic repulsion.
Self-Assembly Principles and Directed Crystallization
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, the primary driving forces for self-assembly are the hydrogen bonds from the amidoxime group and the π-stacking of the phenyl rings. The interplay between these forces directs the crystallization process, leading to specific, predictable crystal polymorphs.
The principle of directed crystallization, or crystal engineering, involves controlling these non-covalent interactions to achieve a desired crystal structure. rsc.org With this compound, this can be achieved by:
Solvent Selection: The choice of solvent can influence which hydrogen bond motifs are formed, favoring certain assemblies over others.
Introduction of Co-formers: Co-crystallization with other molecules that have complementary hydrogen bonding sites can create novel supramolecular synthons and architectures.
The amidoxime moiety is known to facilitate the assembly of larger structures, such as functionalized polymers, into well-defined porous materials, highlighting its strong directional influence. nih.govrsc.org This inherent tendency for organization suggests that this compound is a strong candidate for forming well-ordered crystalline materials.
Host-Guest Chemistry and Complexation Studies Involving Amidoxime Moieties
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. wikipedia.org The amidoxime functional group is an excellent ligand for this purpose, capable of acting as a binding site within a larger host structure or as a guest itself. Its ability to chelate metal ions is particularly noteworthy, making it a key component in coordination chemistry and materials science. researchgate.net
The amidoxime moiety offers multiple binding points (N and O atoms) that can coordinate with a guest, held in place by a combination of hydrogen bonds, electrostatic forces, and van der Waals interactions. wikipedia.orgacs.org For example, a supramolecular host constructed from this compound molecules could, in principle, form a cavity lined with amidoxime groups capable of selectively binding small polar molecules or metal ions. Such host-guest systems are central to applications in separation, sensing, and catalysis. nih.govnih.gov
Role of the 4-tert-Butyl Group in Directing Supramolecular Architectures
The 4-tert-butyl group is not merely a passive substituent; it plays an active and critical role in directing the formation of supramolecular structures. Its influence stems from two main properties: its steric bulk and its contribution to van der Waals forces.
The tert-butyl group's weak electron-donating nature also subtly modulates the hydrogen-bonding and π-stacking interactions of the core molecule, further refining its role as a directing group in the construction of complex molecular architectures. stackexchange.com
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies for Amidoximes
The synthesis of amidoximes, including 4-tert-butyl-N'-hydroxy-benzamidine, has traditionally relied on the nucleophilic addition of hydroxylamine (B1172632) to nitriles. nih.govresearchgate.net While effective, this method can be associated with long reaction times and the formation of byproducts. nih.govrsc.org Future research is increasingly focused on developing more efficient, selective, and environmentally friendly synthetic strategies.
One promising avenue is the exploration of one-pot syntheses. For instance, a novel one-pot approach for creating N-substituted amidoximes from secondary amides or their intermediates has been developed. researchgate.netrsc.orgrsc.org This method utilizes a triphenylphosphine-iodine mediated dehydrative condensation, offering mild reaction conditions and shorter reaction times. rsc.org Another innovative approach involves the reaction of primary nitroalkanes with magnesium or lithium amides, providing a convenient, one-step synthesis of substituted amidoximes. researchgate.net
Microwave-assisted synthesis represents another significant advancement, enabling the rapid preparation of amidoximes in good yields. nih.gov For example, the reaction of imidoylbenzotriazoles with hydroxylamine under microwave irradiation significantly reduces reaction times to as little as 5-15 minutes. nih.gov Additionally, solvent-free methods, such as using ultrasonic irradiation or grindstone chemistry, are gaining traction for their high yields and reduced environmental impact. nih.govd-nb.infomdpi.com A solvent-free approach using hydroxylamine and nitriles under ultrasonic irradiation has been shown to produce amidoximes in high yields (70-85%) with short reaction times. nih.govmdpi.com
The development of catalytic systems is also a key focus. For example, the use of an ionic liquid-supported nano-metal catalyst enables the green and efficient synthesis of benzamidine (B55565) derivatives from benzonitrile (B105546) raw materials. google.com These novel methodologies promise to make the synthesis of amidoximes, including this compound, more accessible, cost-effective, and sustainable.
Deeper Mechanistic Understanding of Amidoxime (B1450833) Reactivity and Selectivity
A thorough understanding of the reaction mechanisms governing amidoxime chemistry is crucial for controlling reactivity and achieving desired selectivity. The reaction between nitriles and hydroxylamine, a cornerstone of amidoxime synthesis, is a prime example where a deeper mechanistic insight can lead to process optimization. rsc.org Studies have shown that this reaction can produce significant amounts of amide by-products, posing purification challenges. rsc.org
Recent research combining experimental and theoretical approaches has provided a more detailed explanation of the reaction pathway, leading to the development of a more efficient, side-product-free procedure. rsc.org Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these mechanisms. acs.orgnih.govnih.gov For example, DFT calculations have been used to study the bifunctional reactivity of amidoximes in nucleophilic additions to metal-activated nitriles, revealing that the coupling involves both the HON and monodeprotonated NH2 groups. acs.org
Understanding the tautomeric equilibrium of amidoximes is another critical area of research. nih.gov The relative stability of the different tautomeric forms can significantly influence their pharmacological activity, reactivity, and coordination ability with metal centers. nih.govresearchgate.net Future research will likely continue to leverage advanced spectroscopic and computational techniques to unravel the complexities of amidoxime reactivity and selectivity, paving the way for more precise and predictable chemical transformations.
Advanced Computational Approaches for Predictive Modeling in Amidoxime Chemistry
Computational modeling has emerged as a powerful tool in chemical research, enabling the prediction of molecular properties and reaction outcomes. mit.edu In the context of amidoxime chemistry, advanced computational approaches, such as Density Functional Theory (DFT), are being employed to gain deeper insights into their structure, stability, and reactivity. nih.govnih.gov
These computational models can predict which compounds are likely to react and form desired products, thereby reducing the need for extensive trial-and-error experimentation. mit.edu For example, DFT calculations have been used to study the energy landscape of dinuclear µ2-amidoxime–uranyl complexes, providing valuable information about their stability and bonding. nih.gov Furthermore, computational models have been developed to predict the reactivity of alkene-oxime pairs in photocatalyzed reactions to form azetidines, a class of compounds with significant pharmaceutical potential. mit.edu
Going forward, the integration of machine learning and artificial intelligence with quantum mechanical calculations holds the promise of developing even more sophisticated predictive models. These advanced computational tools will be invaluable for designing novel amidoxime derivatives with specific properties and for optimizing synthetic routes, accelerating the discovery and development of new functional molecules.
Design and Synthesis of Advanced Functional Materials Utilizing this compound Derivatives
The unique ability of amidoximes to chelate a wide range of metal ions makes them highly attractive for the development of advanced functional materials. acs.org Derivatives of this compound can be incorporated into polymeric structures to create materials with tailored properties for various applications. google.com
One significant area of application is in the extraction of metals from aqueous solutions. acs.org Poly(amidoxime) resins have demonstrated a strong affinity for various metal ions, including transition metals, lanthanides, and actinides, while showing little attraction to alkali or alkaline earth metals. acs.org This selectivity makes them highly effective for applications such as the adsorption of uranium from seawater. nih.gov
Beyond metal extraction, polymeric amidoximes and their derivatives have potential applications in the textile industry for creating new synthetic fibers or improving the properties of existing ones. google.com They can also be used as modifying agents for paper pulp or as impregnating agents for paper. google.com Future research in this area will likely focus on designing and synthesizing novel polymers incorporating this compound and other amidoxime derivatives to create materials with enhanced performance and for new, innovative applications.
Integration with High-Throughput Screening for New Biological Probes (In Vitro)
High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of chemical compounds for their biological activity. nih.govresearchgate.net The integration of HTS with the synthesis of amidoxime libraries, including derivatives of this compound, presents a significant opportunity for the discovery of new biological probes. princeton.eduyoutube.com
HTS assays can be designed to evaluate a wide range of biological processes, from enzyme inhibition to receptor binding and cellular signaling pathways. nih.govyoutube.com By screening libraries of amidoxime derivatives, researchers can identify compounds with specific biological activities that can be further developed as research tools or potential therapeutic agents. nih.govresearchgate.net For example, HTS has been successfully used to screen for small molecules that bind to amyloid-β, a key target in Alzheimer's disease research. nih.gov
The combination of HTS with advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS), allows for the rapid identification and characterization of active compounds from complex mixtures. nih.gov This integrated approach accelerates the discovery process and provides valuable structure-activity relationship (SAR) data for the optimization of lead compounds. Future efforts will likely focus on developing more sophisticated and physiologically relevant in vitro HTS assays to identify novel amidoxime-based probes for a wide range of biological targets.
Development of Sustainable Processes for Amidoxime Synthesis and Transformation
The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. researchgate.nettandfonline.comnih.govsemanticscholar.org In the context of amidoxime chemistry, there is a growing emphasis on developing sustainable methods for their synthesis and transformation.
Key strategies for sustainable amidoxime synthesis include the use of water as a solvent, which is non-toxic and environmentally benign. researchgate.nettandfonline.com Optimization of reaction conditions, such as temperature and the choice of base, can also significantly improve the efficiency and sustainability of the process. tandfonline.com For example, an efficient green synthesis of arylamidoximes has been developed using water as a solvent and triethylamine (B128534) as a base at room temperature, offering good yields, easier work-up, and short reaction times. researchgate.nettandfonline.com
Solvent-free reaction conditions, such as those achieved through grinding or sonication, represent another important green chemistry approach. d-nb.infomdpi.com These methods often lead to shorter reaction times and higher yields while eliminating the need for potentially harmful organic solvents. nih.govmdpi.com Enzymatic methods are also being explored as a sustainable alternative for amide bond formation, offering high selectivity and mild reaction conditions. nih.gov The development of these green and sustainable processes will be crucial for the large-scale and environmentally responsible production of this compound and other valuable amidoxime compounds.
Q & A
Q. Q1. What are the recommended analytical methods for characterizing the purity and stability of 4-tert-Butyl-N'-hydroxy-benzamidine in experimental settings?
Answer: Liquid chromatography (LC) coupled with mass spectrometry (MS) is widely used for purity assessment. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is suitable for stability studies under varying pH and temperature conditions . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical to verify functional groups like the hydroxyamidine moiety. Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation pathways, with degradation products analyzed via LC-MS/MS .
Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?
Answer: A factorial design approach (e.g., 2³ design) is recommended to test variables like reaction temperature, catalyst loading, and solvent polarity. For example, using palladium catalysts in dimethylformamide (DMF) at 80°C may enhance coupling efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound. Yield optimization should include kinetic studies to identify rate-limiting steps, such as imine formation or tert-butyl group stability .
Advanced Research Questions
Q. Q3. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron distribution in the hydroxyamidine group, predicting sites for nucleophilic/electrophilic attack. Molecular dynamics (MD) simulations assess solvent effects on reaction pathways. Coupling computational results with experimental validation (e.g., kinetic isotope effects) refines mechanistic hypotheses. Quantum mechanical/molecular mechanical (QM/MM) methods are also valuable for studying enzyme-catalyzed reactions involving this compound .
Q. Q4. How should researchers address contradictory data in studies investigating the antioxidant activity of this compound?
Answer: Contradictions in antioxidant assays (e.g., DPPH vs. ABTS) may arise from solvent polarity or radical quenching mechanisms. A systematic approach includes:
- Cross-validation: Replicate experiments under standardized conditions (e.g., 25°C in ethanol).
- Mechanistic analysis: Use electron paramagnetic resonance (EPR) to detect radical intermediates.
- Structure-activity relationships (SAR): Compare analogues (e.g., substituting the tert-butyl group) to isolate contributing moieties .
Q. Q5. What experimental designs are optimal for studying the compound’s interaction with biological targets, such as metalloenzymes?
Answer: Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry, while surface plasmon resonance (SPR) provides real-time kinetics. For metalloenzyme inhibition, X-ray crystallography or cryo-EM can resolve binding modes. Pair these with activity assays (e.g., monitoring NADPH oxidation) to correlate structural data with functional outcomes. Include negative controls (e.g., apo-enzyme) to rule out nonspecific interactions .
Q. Q6. How can researchers leverage high-throughput screening (HTS) to identify novel applications of this compound in materials science?
Answer: HTS platforms using combinatorial libraries can test the compound’s role in polymer crosslinking or metal-organic framework (MOF) synthesis. Automated robotic systems vary parameters like stoichiometry, solvent, and temperature. Data analysis via machine learning (e.g., random forest regression) identifies optimal conditions. Validate hits with thermogravimetric analysis (TGA) for thermal stability and X-ray diffraction (XRD) for crystallinity .
Q. Q7. What methodologies resolve ambiguities in the compound’s spectroscopic data, such as overlapping peaks in NMR spectra?
Answer: Advanced NMR techniques like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) decouple overlapping signals. For dynamic systems (e.g., tautomerism), variable-temperature NMR (VT-NMR) tracks conformational changes. Deuterated solvents (e.g., DMSO-d6) enhance resolution. Cross-validate with computational NMR shifts from software like Gaussian or ACD/Labs .
Methodological Considerations
Q. Q8. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Q. Q9. How can researchers design a robust SAR study for derivatives of this compound?
Answer:
- Scaffold diversification: Synthesize analogues with substitutions at the tert-butyl, benzamidine, or hydroxy positions.
- Data integration: Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity.
- Validation: Test top candidates in orthogonal assays (e.g., enzymatic vs. cellular) to confirm target specificity .
Q. Q10. What statistical approaches mitigate bias in dose-response studies involving this compound?
Answer:
- Blinded experiments: Randomize sample processing and data collection.
- Dose-ranging designs: Use 4-parameter logistic (4PL) models to fit EC50/IC50 values.
- Power analysis: Predefine sample sizes (n ≥ 3) to ensure statistical significance (α = 0.05).
- Reproducibility: Share raw data and analysis scripts via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
